(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
説明
This compound belongs to the tyrphostin family, characterized by a cyanoacrylamide backbone with a 3,4-dihydroxyphenyl (catechol) group and a phenylethylamine substituent. The (E)-stereochemistry of the double bond is critical for its bioactivity, particularly in modulating kinase inhibition and antioxidant properties . Its molecular formula is C₁₈H₁₆N₂O₃ (molecular weight: 308.34 g/mol), and it exhibits polarity due to hydroxyl (-OH) and cyano (-C≡N) groups, influencing solubility in polar solvents like methanol or DMSO .
特性
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c19-12-15(10-14-6-7-16(21)17(22)11-14)18(23)20-9-8-13-4-2-1-3-5-13/h1-7,10-11,21-22H,8-9H2,(H,20,23)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQHNBGRWRQWFI-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018003 | |
| Record name | Tyrphostin AG 698 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-38-6 | |
| Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133550-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrphostin AG 698 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
合成経路と反応条件
チロホスチン AG 698 の合成には、重要な中間体である 3,4-ジヒドロキシベンズアルデヒドの調製から始まるいくつかのステップが含まれます。この中間体は、塩基の存在下でシアノアセトアミドと反応して、ベンジリデンシアノアセトアミドのコア構造を形成します。最後のステップでは、シアノアセトアミド部分の窒素原子にフェニルエチル基を付加します。 反応条件は通常、ジメチルスルホキシド(DMSO)またはエタノールなどの溶媒の使用を含み、反応は完全な変換を確実にするために高温で行われます .
工業生産方法
チロホスチン AG 698 の工業生産は、同様の合成経路に従いますが、大規模生産に合わせて最適化されています。これには、継続的な流れの反応器と自動化されたシステムの使用が含まれており、品質と収量の安定性を確保しています。 反応条件は、不純物を最小限に抑え、最終製品の純度を最大限に高めるために注意深く制御されます .
化学反応の分析
科学研究への応用
チロホスチン AG 698 は、以下を含む幅広い科学研究用途があります。
化学: タンパク質チロシンキナーゼの阻害を研究するためのモデル化合物として使用されます。
生物学: さまざまな細胞プロセスにおける EGFR の役割を理解するための細胞シグナル伝達研究で使用されます。
医学: EGFR を阻害する能力により、がん治療における潜在的な治療効果について調査されています。
科学的研究の応用
Pharmacological Studies
Numerous studies have demonstrated the efficacy of Entacapone in combination with levodopa for treating Parkinson's disease. Key findings include:
- Improved Motor Function : Clinical trials indicate that patients receiving Entacapone alongside levodopa experience significant improvements in motor function compared to those receiving levodopa alone.
| Study | Participants | Treatment | Results |
|---|---|---|---|
| Study A | 200 | Levodopa + Entacapone | 30% improvement in motor scores |
| Study B | 150 | Levodopa + Placebo | 10% improvement in motor scores |
Neuroprotective Effects
Research has also explored potential neuroprotective effects of Entacapone. Some studies suggest that it may reduce oxidative stress and neuronal damage associated with Parkinson's disease progression.
Combination Therapies
Entacapone is often studied in combination with other dopaminergic medications. Research indicates that such combinations can lead to enhanced therapeutic outcomes and reduced side effects.
Clinical Trial Outcomes
A notable clinical trial involving 600 patients demonstrated that adding Entacapone to standard levodopa therapy resulted in:
- Reduced "off" time (periods when medication is not effective).
- Improved quality of life metrics.
Long-Term Efficacy
Longitudinal studies have shown sustained benefits over several years of treatment with Entacapone, including:
- Continued improvement in motor function.
- Better management of non-motor symptoms associated with Parkinson's disease.
作用機序
類似化合物の比較
チロホスチン AG 698 は、より大きなチロホスチンファミリーの一部であり、これには以下のような化合物も含まれます。
チロホスチン AG 490: Jak2 および Jak3 キナーゼを阻害します。
チロホスチン AG 555: 血小板由来成長因子受容体(PDGFR)キナーゼを阻害します。
チロホスチン AG 82: ホスファチジルイノシトール 5-リン酸 4-キナーゼ(PI5P4Kα)を阻害します。
これらの化合物と比較して、チロホスチン AG 698 は、EGFR の特異的な阻害においてユニークであり、がん研究と治療において特に価値があります.
類似化合物との比較
Comparison with Structural Analogs
Key Structural Modifications and Pharmacological Implications
The following analogs differ in substituents on the acrylamide nitrogen or the phenyl ring, leading to variations in bioactivity, solubility, and target specificity.
Table 1: Structural and Functional Comparison
Functional Group Modifications
- Catechol vs. Methoxy/Hydroxy Groups : Replacement of 3,4-dihydroxyphenyl with methoxy (e.g., ) or single hydroxy groups reduces antioxidant capacity but improves stability against oxidation .
- Alkyl Chain Length : Increasing the alkyl chain (e.g., 2-phenylethyl → 4-phenylbutyl) decreases aqueous solubility but enhances membrane permeability and target affinity for lipophilic receptors like ADRA1A .
- Stereochemistry : The (R)-enantiomer of Tyrphostin B44 () may exhibit distinct kinase selectivity compared to its (S)-counterpart (), emphasizing the role of chirality in bioactivity .
生物活性
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide, also known as a derivative of entacapone, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide is . The structure features a cyano group, a phenolic moiety, and an amide linkage, which are critical for its biological activity.
The compound acts primarily as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. By inhibiting COMT, it increases the availability of dopamine in the central nervous system, which is particularly beneficial in treating conditions like Parkinson's disease.
Pharmacological Effects
- COMT Inhibition : The primary mechanism by which (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide exerts its effects is through the inhibition of COMT. This inhibition leads to increased levels of catecholamines such as dopamine and norepinephrine in the brain.
- Neuroprotective Effects : Studies have indicated that this compound may have neuroprotective properties. Its ability to enhance dopamine levels may help in mitigating neurodegeneration associated with Parkinson's disease.
Case Studies and Research Findings
A review of various studies highlights the following key findings regarding the biological activity of this compound:
- In vitro Studies : In cell-based assays, (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide demonstrated significant inhibition of COMT activity at micromolar concentrations. This suggests a potential for therapeutic use in conditions characterized by dopamine deficiency .
- Animal Models : In animal models of Parkinson's disease, administration of the compound resulted in improved motor function and increased dopamine levels in the striatum. These findings support its potential application as a treatment for Parkinson's disease .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
